molecular formula C9H7NO2 B156225 3-Aminocoumarin CAS No. 1635-31-0

3-Aminocoumarin

Cat. No. B156225
CAS RN: 1635-31-0
M. Wt: 161.16 g/mol
InChI Key: QWZHDKGQKYEBKK-UHFFFAOYSA-N
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Description

3-Aminocoumarin and its derivatives are compounds that have garnered significant interest due to their diverse pharmacological activities and remarkable photochemical properties. These compounds are part of the coumarin family, which are naturally occurring in plants and are recognized by their unique 2H-chromen-2-one motif .

Synthesis Analysis

Several methods have been developed for the synthesis of 3-aminocoumarins. A rapid and efficient synthesis can be achieved from ynamides, either in a single step or a two-step sequence involving C-N cross-coupling, using Brønsted or Lewis acid as a promoter . Another approach involves a platinum/scandium-cocatalyzed cascade cyclization and ring-opening reaction of tertiary amines with substituted salicylaldehydes . Additionally, palladium-catalyzed Buchwald–Hartwig coupling reactions have been employed for the synthesis of 3-(N-substituted) aminocoumarins and 3-(heteroaryl)aminocoumarins . Large scale synthesis of 3-aminocoumarins has also been reported from 3-acetamidocoumarins using sulfuric acid and subsequent bromination . Ethyl N-2-hydroxyarylideneglycinates have been used as precursors for substituted 3-aminocoumarins through a thermal conversion reaction . Moreover, solvent-free conditions have been utilized for the synthesis of specific substituted 3-aminocoumarins, such as 3-amino-4-methyl-6-methoxy-7-hydroxycoumarin .

Molecular Structure Analysis

The molecular structures of this compound derivatives have been characterized using various spectroscopic methods. For instance, metal complexes derived from this compound have been studied, revealing octahedral structures for the complexes with different metal ions . The stability of these complexes has been theoretically investigated using Density Functional Theory, indicating that the copper complex is the most stable .

Chemical Reactions Analysis

3-Aminocoumarins can undergo various chemical reactions, including the formation of metal complexes with Cr(III), Ni(II), and Cu(II), which have been shown to possess antimicrobial and antioxidant activities . The reactivity of 3-aminocoumarins allows for further functionalization, such as acylation to produce derivatives with potential applications in fluorescent polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminocoumarins and their derivatives are influenced by their molecular structure and the substituents present. For example, the metal complexes of this compound have been found to exhibit significant antimicrobial and antioxidant activities, with the copper complex being the most stable . The synthesized derivatives have been characterized by FT-IR, MS, and 1H NMR, confirming their potential for various applications .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

3-Aminocoumarin has been explored for its potential in antimicrobial and antioxidant applications. For instance, metal complexes derived from this compound have shown significant activities against selected microbial organisms and possess encouraging antioxidant activities. This was demonstrated through studies involving Cr(III), Ni(II), and Cu(II) complexes of this compound, revealing their potential in combating microbial infections and oxidative stress-related conditions (Kadhum et al., 2011).

Molecular Structure and Spectral Investigations

The molecular structure and spectral properties of this compound have been thoroughly investigated, providing valuable insights for its scientific applications. Detailed conformational analysis and vibrational frequency calculations have contributed to a better understanding of its chemical behavior, which is crucial for its application in various scientific fields (Dereli, 2016).

Synthesis of Derivatives for Biological Potency

Synthetic approaches to create biologically potent derivatives of this compound have been explored. This includes the synthesis of new 3-(heteroaryl)aminocoumarin derivatives, which have potential as active drug candidates, indicating the versatility of this compound in medicinal chemistry (Das et al., 2010).

Tyrosinase Inhibition

This compound derivatives have been synthesized and evaluated as tyrosinase inhibitors. These compounds, due to their structural similarity to tyrosine, have potential applications in addressing conditions related to enzyme dysregulation (Matos et al., 2012).

Antibiotic Production

This compound has been utilized in the production of aminocoumarin antibiotics, which are potent inhibitors of DNA gyrase. The biosynthetic gene clusters of these antibiotics have been studied, leading to the production of new aminocoumarins with potential as antibiotics (Li & Heide, 2005).

Antioxidant Activity and Protein Glycation

The antioxidant activity and protective role of synthetic aminocoumarins in protein glycation have been investigated. This research suggests that aminocoumarins might have therapeutic potential in managing diabetic complications (Aminjafari et al., 2016).

Bioenergetic Transformation in Ethanol Production

This compound has been assessed for its role in enhancing the yield of ethanol from molasses pollutant by Saccharomyces cerevisiae, demonstrating its potential in bioenergy production (Ranjan, 2019).

Mechanism of Action

Target of Action

3-Aminocoumarin and its derivatives are known inhibitors of DNA gyrase , a type of enzyme involved in cell division in bacteria . This enzyme plays a crucial role in DNA replication, transcription, and repair, making it a primary target for this compound .

Mode of Action

This compound exerts its therapeutic activity by binding tightly to the B subunit of bacterial DNA gyrase . This binding inhibits the ATP-dependent DNA supercoiling catalyzed by gyrase . X-ray crystallography studies have confirmed that this compound binds at the ATP-binding site located on the gyrB subunit of DNA gyrase .

Biochemical Pathways

The inhibition of DNA gyrase by this compound disrupts the normal functioning of the enzyme, leading to the cessation of DNA replication and transcription . This disruption affects the cell division process in bacteria, leading to their death . The biosynthetic gene clusters of all five aminocoumarin antibiotics have been identified, and the gene functions have been studied by genetic and biochemical methods .

Pharmacokinetics

The chemical reactivity of this compound is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth by disrupting DNA replication and transcription . This makes this compound and its derivatives useful for the treatment of infections caused by multi-resistant gram-positive bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the binding of this compound to DNA gyrase . .

Safety and Hazards

3-Aminocoumarin is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The synthesis of 3-aminocoumarins and their synthetic applicability have an immense impact in the field of organic and pharmaceutical chemistry due to various biological activities displayed by such class of compounds . Future research may focus on different synthetic methodologies for the synthesis of 3-aminocoumarin derivatives and their biological evaluation .

properties

IUPAC Name

3-aminochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZHDKGQKYEBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167603
Record name 3-Amino-2-benzopyrone
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1635-31-0
Record name 3-Aminocoumarin
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Record name 3-Amino-2-benzopyrone
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Synthesis routes and methods I

Procedure details

241 mg 3-carboxy-6-chloro-7-hydroxy coumarin (1 mmol) dissolved in the mixture of 5 ml THF and 5 ml DMF was added 200 ul diisopropylethylamine (DIEA, 1.1 mmol) and 330 mg O-(N-succinium)-N,N,N′,N′-tetramethyl uronium tetrafluoroborate (TSTU, 1.1 mmol). After stirring at room temperature for 20 minutes under nitrogen atmosphere, the reaction mixture was added 400 ul of DIEA and 460 ul benzyl chloromethyl ether (BOM-Cl) and stirred for another 2 hours at room temperature. The resulted mixture was then pulled high vacuum for 2 hours and 1 ml THF, 480 ul 2-dimethyaminoethylamine was added into the solution afterwards. After the reaction mixture was allowed to react at room temperature for 1 hour, the crude product was pulled high vacuum again overnight and purified on a silica gel column (chloroform: methanol=95:5 as eluent). 190 mg colorless solid was obtained as product, 44% yield. 1H NMR (CDCl3, ppm): 2.32 (d, 6H), 2.56 (t, 2H), 2.16 (t, 2H), 4.76 (s, 2H), 5.46 (s, 2H), 7.33 (m, 7H), 7.68 (s, 1H), 8.76 (s, 1H). MS: C22H23O5N2Cl, 430.3 calculated; 431.2 (M+1) found.
Quantity
480 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
241 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
[Compound]
Name
O-(N-succinium)-N,N,N′,N′-tetramethyl uronium tetrafluoroborate
Quantity
330 mg
Type
reactant
Reaction Step Three
Name
Quantity
400 μL
Type
reactant
Reaction Step Four
Quantity
460 μL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
44%

Synthesis routes and methods II

Procedure details

Coumarin (0.3775 g, 2.583 mmol), 2.0 equimolar of n-hexylamine (0.5324 g, 5.261 mmol) and 0.1 equimolar of DBU (0.0418 g, 0.275 mmol) were added and mixed in bulk. The mixture was reacted in an oven and kept at 50° C. for 10 days. The resultant crude mixture was separated by preparative Thin Layer Chromatography (TLC) (eluent: ethylacetate/n-hexane=1/4 (vol./vol.)) to give corresponding coumarin monoamine (1:2) adduct (0.8287 g, 2.378 mmol, yield=92%).
Quantity
0.3775 g
Type
reactant
Reaction Step One
Quantity
0.5324 g
Type
reactant
Reaction Step One
Name
Quantity
0.0418 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Aminocoumarin?

A1: The molecular formula of this compound is C9H7NO2, and its molecular weight is 161.16 g/mol.

Q2: Are there efficient synthetic routes for this compound derivatives?

A2: Yes, several efficient synthetic methods exist. One approach involves the condensation of salicylaldehyde derivatives with benzoylglycine, catalyzed by piperidine under microwave irradiation, followed by acid hydrolysis []. Another method involves the deacetylation of readily available 3-acetamidocoumarin derivatives using sulfuric acid [].

Q3: What are coumarin-fused azadienes, and how are they synthesized?

A3: Coumarin-fused azadienes are valuable building blocks for synthesizing complex heterocycles. They can be prepared through the condensation of 3-formylcoumarin with various amines (for 1-azadienes) or this compound with various aldehydes (for 2-azadienes) [].

Q4: How are 3-aminocoumarins utilized in the synthesis of heterocyclic compounds?

A4: 3-Aminocoumarins are valuable precursors in Inverse electron demand Diels-Alder (IEDDA) reactions. Specifically, they can be condensed with aldehydes to generate coumarin-fused 2-azadienes, which participate in IEDDA reactions with electron-rich dienophiles, yielding 1,2,3,4-tetrahydropyrido[2,3-c]coumarins [, , ].

Q5: Can you elaborate on the role of this compound in Povarov reactions?

A5: this compound reacts with aldehydes, such as 4-nitrobenzaldehyde, to form 2-azadienes. These 2-azadienes participate in Povarov reactions, a type of [4+2] cycloaddition, with electron-rich alkenes in the presence of a Lewis acid catalyst like Yb(OTf)3. This reaction yields 1,2,3,4-tetrahydropyrido[2,3-c]coumarins [].

Q6: What is the stereochemical outcome of intramolecular Povarov reactions involving 3-aminocoumarins?

A6: Intramolecular Povarov reactions using 3-aminocoumarins and O-cinnamylsalicylaldehydes generally show high diastereoselectivity, favoring the formation of pentacyclic heterocyclic systems with trans,trans relative stereochemistry in the newly formed [, ] fused ring system [].

Q7: What are some other heterocyclic systems accessible from this compound derivatives?

A7: Researchers have explored various synthetic routes to access diverse heterocyclic systems from this compound. These include:

  • Benzo[f]chromeno[3,4-b]quinoline-6-ones: Synthesized via a one-pot three-component tandem Knoevenagel-Michael reaction using 3-aminocoumarins, substituted aromatic aldehydes, and 2-naphthol, catalyzed by n-Tetrabutylammonium tribromide (TBATB) [].
  • Chromeno[3,4-b]quinoline-6,11-diones: Synthesized using TBATB-catalyzed reaction of 3-aminocoumarins, substituted aromatic aldehydes, and cyclic 1,3-diketones [].
  • Pyrrolo[2,3-c]coumarins: Numerous synthetic strategies have been employed, including Fischer indole synthesis, amino-Claisen rearrangement, and reactions with α-halo ketones, arylglyoxal monohydrates, among others [].

Q8: What are the known biological activities of this compound and its derivatives?

A8: this compound derivatives display a wide range of biological activities, including:

  • Antiplasmodial activity: Studies have shown the potential of this compound and some of its derivatives, like umbeliferon and esculetin, to inhibit Plasmodium falciparum growth and reverse chloroquine resistance [, ].
  • Antifungal and antibacterial activity: Several thiobarbituric acid derivatives of this compound exhibit potent antifungal and antibacterial activities [].
  • Antiproliferative activity: Certain this compound analogs demonstrate antiproliferative effects in breast cancer cells, suggesting potential as heat shock protein 90 (hsp90) inhibitors [].
  • Acetylcholinesterase inhibition: 3-Amino-6,7-dimethoxycoumarins conjugated with N-benzylpyridinium moieties display potent acetylcholinesterase inhibitory activity, with some derivatives showing nanomolar IC50 values [].

Q9: How does the structure of this compound relate to its biological activity?

A9: Modifying the this compound scaffold significantly impacts its biological activity. For instance, introducing a tosyl group at the C-4 or C-7 position enhances the degradation of hsp90 client proteins, leading to increased cell death rates []. Similarly, conjugating 3-amino-6,7-dimethoxycoumarin with N-benzylpyridinium moieties significantly boosts acetylcholinesterase inhibitory activity [].

Q10: Can this compound derivatives be used as fluorescent probes?

A11: Yes, 3-aminocoumarins possess inherent fluorescence properties, making them suitable as fluorescent probes. For example, they can be used as turn-on pH probes under strongly acidic conditions and have shown significant improvements in yeast vacuolar lumen staining compared to commercial CMAC derivatives [].

Q11: How are this compound-modified graphene quantum dots used in sensing applications?

A12: this compound can be conjugated to graphene quantum dots (GQDs), enhancing their fluorescence properties. These modified GQDs serve as sensitive and selective "turn-off" fluorescent probes for detecting cysteine in aqueous media [].

Q12: What other applications do coumarin derivatives have in analytical chemistry?

A13: Coumarin and its derivatives, including 3-hydroxycoumarin (3-HC), this compound (3-AC), 3-carboxycoumarin (3-CC), and 4-methyl-7-hydroxycoumarin (4-M-7-HC), can be utilized as matrices in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for analyzing dextran and glycoproteins [].

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